molecular formula C23H25N3O5S2 B6555861 N-(3,4-dimethoxyphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide CAS No. 1040653-91-5

N-(3,4-dimethoxyphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

Cat. No.: B6555861
CAS No.: 1040653-91-5
M. Wt: 487.6 g/mol
InChI Key: ULISKBSMYMCWBJ-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-carboxamide core substituted with a 3,4-dimethoxyphenyl group at the amide nitrogen and a 4-phenylpiperazine-sulfonyl moiety at the 3-position of the thiophene ring.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-30-19-9-8-17(16-20(19)31-2)24-23(27)22-21(10-15-32-22)33(28,29)26-13-11-25(12-14-26)18-6-4-3-5-7-18/h3-10,15-16H,11-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULISKBSMYMCWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20H26N2O3S
  • CAS Number : 1040653-91-5
  • Molecular Weight : 378.50 g/mol

This compound features a thiophene ring, which is known for its role in various biological activities, and a sulfonamide group that enhances its pharmacological profile.

Anticholinesterase Activity

Recent studies have highlighted the compound's potential as an anticholinesterase agent , which is crucial for treating neurodegenerative diseases like Alzheimer's. For instance, related compounds have demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. In a comparative study, certain derivatives exhibited IC50 values as low as 0.5 µM for AChE inhibition, indicating a strong potential for neuroprotective applications .

Neuroprotective Effects

The neuroprotective effects of this compound were evaluated using the PC12 cell line exposed to oxidative stress (H2O2). The results indicated that the compound could reduce neuronal damage significantly. For example, one study reported a neuroprotective effect of 53% relative to ferulic acid, a known antioxidant . This suggests that this compound may help mitigate oxidative stress-related neuronal injury.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α in human monocyte-derived cell lines. This activity is particularly relevant in the context of chronic inflammatory diseases and neuroinflammation associated with neurodegenerative disorders .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in Alzheimer's disease. These studies suggest that the compound can effectively bind to AChE and BChE, potentially leading to enhanced therapeutic efficacy against cholinergic dysfunctions .

Study 1: Evaluation of Neuroprotective Effects

A study conducted on PC12 cells treated with H2O2 demonstrated that this compound exhibited significant neuroprotection at concentrations around 10 µM. The results were compared with standard antioxidants, showing competitive efficacy .

Study 2: Anticholinesterase Activity Assessment

In another study focusing on anticholinesterase activity, various derivatives including this compound were tested against AChE and BChE. The most potent inhibitor was identified with an IC50 value of 0.5 µM for AChE and 14.7 µM for BChE, showcasing its potential as a dual inhibitor .

Comparison with Similar Compounds

Structural Analog 1: 3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide

  • Structural Differences : Replaces the 4-phenylpiperazine-sulfonyl group with a 4-chlorophenyl-methylsulfamoyl moiety.
  • Methylation of the sulfamoyl nitrogen could reduce steric hindrance, improving binding to hydrophobic pockets in enzymes or receptors .

Structural Analog 2: N-(4-{4-[2-(Trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide

  • Structural Differences : Features a trifluoromethoxy-phenyl-piperazine group linked via a butyl chain to the thiophene carboxamide.
  • Pharmacological Implications : The trifluoromethoxy group increases electron-withdrawing effects and metabolic stability. The extended butyl chain may improve solubility but reduce CNS penetration compared to the shorter sulfonyl linker in the target compound .

Structural Analog 3: 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide

  • Structural Differences: Lacks the sulfonyl-piperazine moiety but includes a 4-methylphenylimino group and additional alkyl substitutions on the thiophene ring.
  • Pharmacological Implications: The imino group and alkyl chains may confer anti-inflammatory or antimicrobial activity, as seen in other thiophene derivatives. However, the absence of a sulfonyl linker likely limits its interaction with sulfhydryl-dependent targets .

Pharmacodynamic and Kinetic Data Overview

Compound Key Structural Features Potential Targets Notable Activity
Target Compound 4-Phenylpiperazine-sulfonyl, 3,4-dimethoxy VEGFR-2, Serotonin receptors Hypothesized anti-angiogenic/CNS
Analog 1 4-Chlorophenyl-methylsulfamoyl Kinases, CYP450 enzymes Enhanced metabolic stability
Analog 2 Trifluoromethoxy-phenyl-piperazine GPCRs, Ion channels Improved solubility, CNS modulation
Analog 3 4-Methylphenylimino, alkyl substitutions COX-2, Microbial enzymes Anti-inflammatory/antimicrobial

Notes:

  • The target compound’s 3,4-dimethoxyphenyl group is shared with VEGFR-2 inhibitors reported in , suggesting possible anti-angiogenic properties .
  • The phenylpiperazine group may confer affinity for serotonin (5-HT) or dopamine receptors, though direct evidence is lacking in the provided data.

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